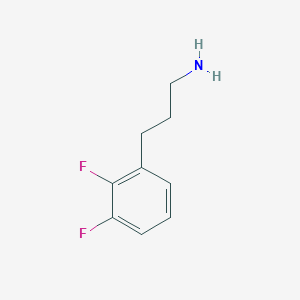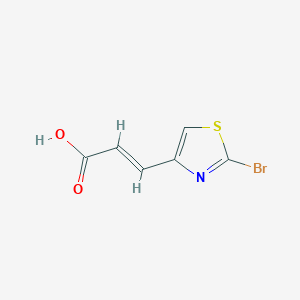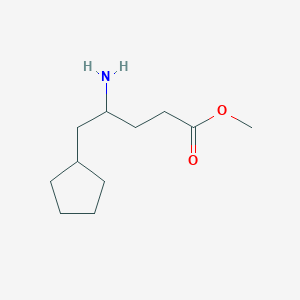
(S)-2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an aminoethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The aminoethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
ZZRYQEVGEQGEAS-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











aminehydrochloride](/img/structure/B13597053.png)
![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)


![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)
